Actinomycin E2
Overview
Description
Actinomycin E2 is a member of the actinomycin family, a group of chromopeptide antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent antimicrobial and antitumor activities. This compound, like other actinomycins, contains a phenoxazinone chromophore and peptide lactone rings, which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Actinomycin E2 is typically produced through fermentation processes involving Streptomyces species. The production involves cultivating the bacteria in a nutrient-rich medium under controlled conditions. The fermentation broth is then extracted, and the actinomycin compounds are purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient concentration, is crucial to maximize yield. The use of bioreactors allows for precise control of these parameters, ensuring consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Actinomycin E2 undergoes various chemical reactions, including:
Oxidation: The phenoxazinone chromophore can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the chromophore, altering its biological activity.
Substitution: The peptide lactone rings can undergo substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled pH and temperature.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products: The major products of these reactions include modified actinomycin derivatives with potentially altered biological activities. These derivatives can be further studied for their antimicrobial and antitumor properties.
Scientific Research Applications
Actinomycin E2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemistry of phenoxazinone chromophores and peptide lactone rings.
Biology: Investigated for its interactions with DNA and RNA, providing insights into the mechanisms of gene expression and regulation.
Medicine: Explored for its antitumor properties, particularly in the treatment of various cancers. This compound has shown promise in preclinical studies for its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new antibiotics and antitumor agents. Its derivatives are studied for their potential to overcome antibiotic resistance and improve cancer treatment.
Mechanism of Action
Actinomycin E2 exerts its effects by binding to DNA and inhibiting RNA synthesis. This binding interferes with the elongation of RNA chains, preventing the transcription of genetic information. The phenoxazinone chromophore intercalates between DNA base pairs, stabilizing the DNA-actinomycin complex and blocking the progression of RNA polymerase. This inhibition of RNA synthesis ultimately leads to the suppression of protein synthesis, which is critical for cell growth and proliferation.
Comparison with Similar Compounds
Actinomycin E2 is similar to other actinomycins, such as actinomycin D and actinomycin X2, in terms of its structure and biological activity. it has unique features that distinguish it from other members of the actinomycin family:
Actinomycin D: Widely used as an antitumor agent, particularly in the treatment of childhood cancers. Actinomycin D has a well-characterized mechanism of action and is known for its potent cytotoxicity.
Actinomycin X2: Another member of the actinomycin family with antimicrobial and antitumor properties. Actinomycin X2 has been studied for its ability to inhibit the growth of various bacterial and cancer cell lines.
The uniqueness of this compound lies in its specific interactions with DNA and its potential for the development of new therapeutic agents. Its distinct chemical structure and biological activity make it a valuable compound for scientific research and drug development.
Properties
IUPAC Name |
2-amino-1-N,9-N-bis[3,10-di(butan-2-yl)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H94N12O16/c1-17-31(5)46-63(88)77-27-21-23-40(77)61(86)73(13)29-42(79)75(15)52(33(7)19-3)65(90)92-37(11)48(59(84)69-46)71-57(82)39-26-25-35(9)55-50(39)68-51-44(45(67)54(81)36(10)56(51)94-55)58(83)72-49-38(12)93-66(91)53(34(8)20-4)76(16)43(80)30-74(14)62(87)41-24-22-28-78(41)64(89)47(32(6)18-2)70-60(49)85/h25-26,31-34,37-38,40-41,46-49,52-53H,17-24,27-30,67H2,1-16H3,(H,69,84)(H,70,85)(H,71,82)(H,72,83) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBEGIECJGHSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)CC)C)N)C)C)C(C)CC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H94N12O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402-42-2 | |
Record name | Actinomycin D, 2(sup A)-D-alloisoleucine-5(sup A)-(N-methylisoleucine)-5(sup B)-(N-methylisoleucine)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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